REACTION_CXSMILES
|
O=[O+][O-].[CH3:4][C:5]12[O:11][CH:8]([CH2:9][CH2:10]1)[C:7]([CH3:13])([CH3:12])[CH2:6]2.[I-].[Na+].S([O-])([O-])(=[O:18])=S.[Na+].[Na+].II.C([O-])(O)=O.[Na+]>O=O.C(O)(=O)C.CO>[CH3:4][C:5]12[O:11][CH:8]([CH2:9][CH2:10]1)[C:7]([CH3:13])([CH3:12])[C:6]2=[O:18] |f:2.3,4.5.6,8.9|
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
(±)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC12CC(C(CC1)O2)(C)C
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
Sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -78° C.
|
Type
|
CUSTOM
|
Details
|
The excess ozone was removed
|
Type
|
CUSTOM
|
Details
|
by purging
|
Type
|
CUSTOM
|
Details
|
the cold reaction mixture with oxygen for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The cold reaction mixture
|
Type
|
ADDITION
|
Details
|
was then poured into a stirred solution of 15 ml
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the extract washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded the product which
|
Name
|
|
Type
|
|
Smiles
|
CC12C(C(C(CC1)O2)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |